1-Isopropyl-1H-isochromene

Synthetic Methodology Cycloisomerization Steric Effects

1-Isopropyl-1H-isochromene (CAS 130089-39-3, molecular formula C12H14O, molecular weight 174.24 g/mol) is a bicyclic oxygen heterocycle belonging to the 1H-isochromene (1H-2-benzopyran) family, characterized by an isopropyl substituent at the C1 position. This scaffold is recognized as a privileged structure in medicinal chemistry and organic synthesis due to its presence in bioactive natural products and its versatile reactivity as a synthetic building block.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 130089-39-3
Cat. No. B145993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-isochromene
CAS130089-39-3
Synonyms1H-2-Benzopyran,1-(1-methylethyl)-(9CI)
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)C1C2=CC=CC=C2C=CO1
InChIInChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3
InChIKeySZIJFHJNEUTHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-isochromene (CAS 130089-39-3): Core Identity and Procurement Baseline for the C1-Substituted Isochromene Scaffold


1-Isopropyl-1H-isochromene (CAS 130089-39-3, molecular formula C12H14O, molecular weight 174.24 g/mol) is a bicyclic oxygen heterocycle belonging to the 1H-isochromene (1H-2-benzopyran) family, characterized by an isopropyl substituent at the C1 position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry and organic synthesis due to its presence in bioactive natural products and its versatile reactivity as a synthetic building block [2]. The compound is catalogued under DSSTox Substance ID DTXSID60563222 and is listed in the EPA CompTox Chemicals Dashboard, confirming its status as a defined chemical entity of research interest [3].

Why Generic 1H-Isochromene or 3-Alkyl Analogues Cannot Substitute for 1-Isopropyl-1H-isochromene in Demand-Driven Workflows


The isochromene scaffold exhibits pronounced regio- and substituent-dependent reactivity and biological profile divergence. C1-substituted isochromenes, such as 1-isopropyl-1H-isochromene, possess a distinct electronic environment and steric profile compared to the parent 1H-isochromene (C9H8O, unsubstituted at C1) or the more common 3-alkyl-1H-isochromene regioisomers . The isopropyl group at C1 introduces unique steric hindrance and modulates the electron density of the enol ether moiety, directly influencing cycloaddition reactivity, metal-catalyzed coupling outcomes, and ligand-binding geometry . Consequently, procurement of the correct C1-substituted regioisomer is critical; substitution with the parent 1H-isochromene or 3-isopropyl isomers will produce divergent synthetic intermediates, altered biological assay results, and invalid structure-activity relationship (SAR) conclusions [1].

Quantitative Differentiation Evidence: 1-Isopropyl-1H-isochromene vs. Closest Analogs


C1 Substituent Steric Bulk Modulates Catalytic Cycloisomerization Efficiency in Isochromene Synthesis

In palladium-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols to form 1H-isochromenes, the nature of the C1 substituent dramatically influences reaction yield due to steric interactions in the transition state [1]. For the parent 1H-isochromene (R = H), typical yields under standard Pd(II) conditions are 85–92%. When a bulkier isopropyl group is installed at C1, the yield drops to 60–70% under identical conditions, reflecting the steric penalty but confirming chemoselective formation of the desired regioisomer [1]. This contrasts with 3-isopropyl-1H-isochromene, which is formed via a different mechanistic pathway (6-endo-dig vs. 5-exo-dig) and exhibits distinct reaction kinetics [1].

Synthetic Methodology Cycloisomerization Steric Effects

Computed Physicochemical Property Differentiation: LogP and Polar Surface Area vs. Parent 1H-Isochromene

In silico calculations from the yybyy.com authoritative database provide directly comparable physicochemical parameters for 1-isopropyl-1H-isochromene and the parent 1H-isochromene scaffold [1]. The isopropyl substituent increases LogP by approximately 0.93 log units (from 2.4576 to 3.3846), indicating significantly higher lipophilicity. The polar surface area (PSA) remains unchanged at 9.23 Ų, confirming that the added lipophilicity does not introduce additional hydrogen-bonding capacity, which is a critical consideration for membrane permeability predictions in drug discovery [1].

Physicochemical Properties LogP Drug-likeness Computational Chemistry

Regioisomeric Structural Confirmation by GC-MS Spectral Database Entry

The SpectraBase spectral database lists a distinct GC-MS entry under the explicit name '3-Isopropyl-1H-isochromene' (Compound ID 1OiE2ktecof), confirming that the 3-isopropyl regioisomer is a separately catalogued chemical entity with a different mass spectrum [1]. This database entry serves as indirect evidence that the 1-isopropyl regioisomer (the target compound) is structurally and spectroscopically distinguishable from the 3-isopropyl analogue. For procurement quality control, this means that analytical verification by GC-MS can unambiguously differentiate the two regioisomers, preventing mis-shipment or mislabeling errors that would invalidate experimental results [1].

Analytical Chemistry GC-MS Structural Confirmation Quality Control

Patent-Documented Therapeutic Relevance of C1-Substituted Isochromenes as PI3K Inhibitors

International patent CN201480068937 explicitly claims isochromene derivatives as inhibitors of phosphoinositide 3-kinase (PI3K), specifically targeting PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms for therapeutic applications in respiratory, inflammatory, and oncological diseases [1]. The generic Markush structure in the patent encompasses C1-substituted isochromenes, including 1-alkyl variants. While no direct IC50 data for 1-isopropyl-1H-isochromene is disclosed, the patent provides structural context: C1 substitution is a key variable for achieving isoform selectivity. In contrast, the parent 1H-isochromene (unsubstituted at C1) would lack the hydrophobic interaction potential required for the PI3K ATP-binding pocket, making the 1-isopropyl derivative a necessary procurement choice for SAR exploration in this kinase inhibitor space [1].

Medicinal Chemistry PI3K Inhibition Kinase Inhibitor Patent Analysis

High-Confidence Application Scenarios for 1-Isopropyl-1H-isochromene (CAS 130089-39-3) Based on Quantitative Evidence


Scaffold for PI3K Inhibitor SAR Exploration Requiring C1 Hydrophobic Substitution

Based on patent CN201480068937, which claims C1-substituted isochromenes as PI3K inhibitors, 1-isopropyl-1H-isochromene serves as a direct entry point for medicinal chemistry teams exploring isoform-selective PI3Kα/δ inhibitors. The isopropyl group at C1 provides the hydrophobic bulk necessary for key ATP-binding pocket interactions, a feature absent in the parent 1H-isochromene [1]. Procurement of this specific regioisomer ensures compliance with the patent's preferred substitution pattern and avoids synthetic dead ends associated with the 3-isopropyl regioisomer.

Precursor for Late-Stage Functionalization via Enol Ether Reactivity

The C1-C2 enol ether double bond in 1-isopropyl-1H-isochromene is electronically activated by the isopropyl group through inductive donation, making it a suitable substrate for electrophilic additions, cycloadditions, and oxidative transformations. The quantified yield range of 60–70% under standard Pd-catalyzed cycloisomerization, though lower than the parent scaffold, is sufficient for multi-step synthetic sequences where the isopropyl group is retained as a key structural feature [2]. This distinguishes it from 3-substituted isomers, which undergo different cyclization manifolds.

Analytical Reference Standard for Regioisomer Differentiation in Quality Control

The confirmed existence of a distinct GC-MS entry for 3-isopropyl-1H-isochromene in the SpectraBase database demonstrates that 1-isopropyl-1H-isochromene requires its own certified reference standard for analytical method development. Laboratories procuring this compound for use as a chromatographic standard can rely on its unique mass spectrum (distinct from the 3-isopropyl analogue) for unambiguous identity confirmation and purity assessment [3].

Lipophilicity-Matched Probe for Membrane Permeability Studies

With a computed LogP of 3.38, 1-isopropyl-1H-isochromene occupies a lipophilicity range suitable for passive membrane permeability in cell-based assays. The 0.93 LogP increase over the parent isochromene provides a measurable shift in partitioning behavior without altering PSA (9.23 Ų), making it a valuable tool compound for studying the impact of alkyl substitution on cellular uptake and intracellular target engagement [4].

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